8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide
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Overview
Description
“8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide” is a heterocyclic compound. It belongs to the class of 1,5-naphthyridines, which are significant in the field of medicinal chemistry due to their wide range of biological activities .
Synthesis Analysis
The synthesis of 1,5-naphthyridines, the class to which our compound belongs, has been extensively studied. Various strategies have been developed, including reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, modification of side chains, and formation of metal complexes .Molecular Structure Analysis
The molecular structure of “8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide” is complex, as it is a heterocyclic compound. It contains multiple rings, including a naphthyridine ring and an ethanothieno ring.Chemical Reactions Analysis
The chemical reactions involving 1,5-naphthyridines are diverse. They can undergo reactions with electrophilic or nucleophilic reagents, oxidations, reductions, cross-coupling reactions, and modifications of side chains .Physical And Chemical Properties Analysis
The molecular formula of “8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide” is C13H14N4OS, and its molecular weight is 274.34.Scientific Research Applications
Chemosensor Properties
The compound “8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide” is related to the 5-amino-3,4-dihydro-2h-1,2,4-triazole-3-thiones, which have been studied for their chemosensor properties . These compounds have shown chemosensor activity relative to a cation series .
Medical Applications
Derivatives of 1,2,4-triazole, which is structurally similar to the compound , have found common use in medicine . They have been used in the development of various drugs due to their diverse biological activities .
Corrosion Inhibitors
1,2,4-triazole derivatives have also been used as efficient corrosion inhibitors . They can prevent or slow down the corrosion process, making them useful in industries such as oil and gas, water treatment, and manufacturing .
Catalysts
These compounds have been used as catalysts in various chemical reactions . Catalysts are substances that increase the rate of a chemical reaction by reducing the energy barrier of the reaction .
Ligands
1,2,4-triazole derivatives have been used as ligands . A ligand is an ion or molecule that binds to a central atom to form a coordination complex .
Synthesis of Other Compounds
The compound “5-amino-7-thia-1,9-diazatetracyclo[9.2.2.0{2,10}.0{4,8}]pentadeca-2,4(8),5,9-tetraene-6-carboxamide” is related to the 5-amino-7-aryl-7,8-dihydro- [1,2,4] triazolo [4,3-a]-pyrimidine-6-carbonitriles, which have been synthesized in a one-pot reaction of 3-amino-1,2,4-triazole, malononitrile and aryl aldehydes . This method has advantages such as short reaction times, good yields, high selectivity, and operational simplicity .
Future Directions
The future directions for research on “8-amino-3,4-dihydro-2H-1,4-ethanothieno[2,3-b][1,5]naphthyridine-7-carboxamide” and similar compounds could involve further exploration of their synthesis, reactivity, and biological activity. Given the significance of 1,5-naphthyridines in medicinal chemistry, these compounds may have potential applications in the development of new therapeutic agents .
properties
IUPAC Name |
5-amino-7-thia-1,9-diazatetracyclo[9.2.2.02,10.04,8]pentadeca-2(10),3,5,8-tetraene-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c14-9-7-5-8-10(6-1-3-17(8)4-2-6)16-13(7)19-11(9)12(15)18/h5-6H,1-4,14H2,(H2,15,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJGSOFAMMHJFSK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C3=C2C=C4C(=C(SC4=N3)C(=O)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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